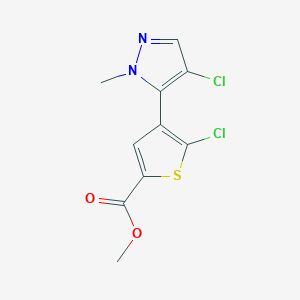
Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Amino-4,5,6,7-tétrahydrobenzofuranne-3-carboxylate d’éthyle est un composé hétérocyclique avec une structure de base benzofuranne
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Amino-4,5,6,7-tétrahydrobenzofuranne-3-carboxylate d’éthyle implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées de voies de synthèse à l’échelle du laboratoire, en mettant l’accent sur la maximisation du rendement et de la pureté tout en minimisant les coûts et l’impact environnemental. La production à grande échelle utilise souvent des réacteurs à écoulement continu et des techniques de purification avancées pour garantir une qualité constante.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Amino-4,5,6,7-tétrahydrobenzofuranne-3-carboxylate d’éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans le cycle benzofuranne.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) et les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans diverses conditions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des amines primaires ou secondaires.
Applications de la recherche scientifique
Le 2-Amino-4,5,6,7-tétrahydrobenzofuranne-3-carboxylate d’éthyle a un large éventail d’applications dans la recherche scientifique :
Applications De Recherche Scientifique
Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
Le mécanisme d’action du 2-Amino-4,5,6,7-tétrahydrobenzofuranne-3-carboxylate d’éthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut moduler l’activité de ces cibles, conduisant à divers effets biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans la prolifération des cellules cancéreuses, exerçant ainsi des effets anticancéreux .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Amino-4,5,6,7-tétrahydrobenzo[b]thiophène-3-carboxylate d’éthyle : Ce composé a une structure similaire mais contient un atome de soufre à la place de l’atome d’oxygène dans le cycle benzofuranne.
2-Amino-4,5,6,7-tétrahydrobenzofuranne-3-carboxylate de méthyle : Ce composé diffère par le fait qu’il a un groupe ester méthylique au lieu d’un groupe ester éthylique.
Unicité
Le 2-Amino-4,5,6,7-tétrahydrobenzofuranne-3-carboxylate d’éthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de la présence du noyau benzofuranne. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
ethyl 2-amino-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3 |
Clé InChI |
SEZHAAMTLFXSDQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773869.png)

![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B11773883.png)
![Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773899.png)

![3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773921.png)



![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)
![4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11773948.png)

![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B11773950.png)
